molecular formula C15H21N3O2S B2906985 2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797721-05-1

2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

Cat. No.: B2906985
CAS No.: 1797721-05-1
M. Wt: 307.41
InChI Key: JTAFKDNZUICEDS-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a complex organic compound belonging to the class of n-acetylarylamines. These compounds are acetamides where one or more amide hydrogens are substituted by an aryl group. This particular compound features a thiazolo[5,4-c]azepine core, which is a fused heterocyclic structure containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-c]azepine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiazoles and azepines. The cyclohexyl group is then introduced through a subsequent acylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thiazole ring to its oxidized form.

  • Reduction: : Reduction of the oxo group to a hydroxyl group.

  • Substitution: : Replacement of the cyclohexyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of hydroxylated derivatives.

  • Substitution: : Formation of derivatives with different substituents on the cyclohexyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for diseases involving thiazole-containing targets.

Industry

In the industrial sector, it could be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors where the compound acts as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[5,4-c]azepine derivatives: : These compounds share the thiazolo[5,4-c]azepine core but differ in their substituents.

  • Cyclohexyl acetamides: : These compounds have similar acylated cyclohexyl groups but lack the thiazole ring.

Uniqueness

2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is unique due to its specific combination of the cyclohexyl group and the thiazolo[5,4-c]azepine core, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c19-12(9-10-5-2-1-3-6-10)18-15-17-11-7-4-8-16-14(20)13(11)21-15/h10H,1-9H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAFKDNZUICEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=NC3=C(S2)C(=O)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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